molecular formula C6H6O6 B2645257 trans-Cyclopropane-1,2,3-tricarboxylic acid CAS No. 705-35-1

trans-Cyclopropane-1,2,3-tricarboxylic acid

Cat. No. B2645257
CAS RN: 705-35-1
M. Wt: 174.108
InChI Key: UVIRSBTTXOHPDA-UHFFFAOYSA-N
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Description

Trans-Cyclopropane-1,2,3-tricarboxylic acid is a chemical compound with the molecular formula C6H6O6 . It has an average mass of 174.108 Da and a monoisotopic mass of 174.016434 Da .


Molecular Structure Analysis

The molecular structure of trans-Cyclopropane-1,2,3-tricarboxylic acid consists of a cyclopropane ring with a carboxylic acid group attached to each carbon atom . The exact 3D structure can be viewed using specific software .


Physical And Chemical Properties Analysis

Trans-Cyclopropane-1,2,3-tricarboxylic acid has a melting point of 149 °C . Its density is predicted to be 1.934±0.06 g/cm3 .

Scientific Research Applications

Polymer Chemistry and Material Science

CTA has found applications in polymer chemistry and material science:

a. Plasticizers: Researchers have explored CTA as a potential plasticizer for biodegradable polymers, including polylactic acid (PLA). By modifying PLA properties, CTA-based plasticizers enhance flexibility, processability, and overall performance of biodegradable materials .

b. Biocompatible Polymers: CTA-modified polymers can be tailored for specific biomedical applications. Their biocompatibility and tunable properties make them suitable for drug delivery systems, tissue engineering scaffolds, and other medical devices.

Conclusion

Cyclopropane-1,2,3-tricarboxylic acid, with its intriguing properties, continues to inspire research across diverse fields. Its applications span biology, chemistry, materials science, and environmental science, making it a fascinating compound for scientific exploration . If you have any further questions or need additional details, feel free to ask! 😊

properties

IUPAC Name

cyclopropane-1,2,3-tricarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O6/c7-4(8)1-2(5(9)10)3(1)6(11)12/h1-3H,(H,7,8)(H,9,10)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVIRSBTTXOHPDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C1C(=O)O)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80964010
Record name Cyclopropane-1,2,3-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80964010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropane-1,2,3-tricarboxylic Acid

CAS RN

48126-70-1
Record name Cyclopropane-1,2,3-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80964010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Trimethyl cyclopropane-1,2,3-tricarboxylate (20.6 g, 95.2 mmols) was dissolved in methanol (200 ml), followed by dropwise adding sodium hydroxide (23.7 g, 593 mmol) (dissolved in water (100 ml)) at room temperature, thereafter heating and reacting the mixture under reflux for one hour, cooling the reaction product, adding conc. hydrochloric acid (40 g, 1.1 mol), concentrating the reaction solution, adding acetone (200 ml) to the concentrated residue, heating the mixture under reflux for 2 hours, filtering off the precipitate, and concentrating the filtrate under reduced pressure, to obtain cyclopropane-1,2,3-tricarboxylic acid (16.0 g, 91.9 mmol, 97%).
Quantity
20.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
40 g
Type
reactant
Reaction Step Three

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